Bienvenue dans la boutique en ligne BenchChem!

3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide

Lipophilicity XLogP3 Solubility

The compound 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide (CAS 2640971-49-7, PubChem CID is a hybrid heterocyclic molecule featuring a 6,7-dihydrothieno[3,2-c]pyridine core linked via a methylene bridge to a thiolane 1,1-dioxide (sulfolane) ring. It belongs to the thienopyridine class, a scaffold historically associated with antiplatelet therapeutics, and incorporates a cyclic sulfone moiety known for its utility as a carbonyl bioisostere in medicinal chemistry.

Molecular Formula C12H17NO2S2
Molecular Weight 271.4 g/mol
CAS No. 2640971-49-7
Cat. No. B6463385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide
CAS2640971-49-7
Molecular FormulaC12H17NO2S2
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1CN2CCC3=C(C2)C=CS3
InChIInChI=1S/C12H17NO2S2/c14-17(15)6-3-10(9-17)7-13-4-1-12-11(8-13)2-5-16-12/h2,5,10H,1,3-4,6-9H2
InChIKeyUSRDAKJKWPGPLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide – Structural Identity and Compound Class


The compound 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide (CAS 2640971-49-7, PubChem CID 155798226) is a hybrid heterocyclic molecule featuring a 6,7-dihydrothieno[3,2-c]pyridine core linked via a methylene bridge to a thiolane 1,1-dioxide (sulfolane) ring. It belongs to the thienopyridine class, a scaffold historically associated with antiplatelet therapeutics, and incorporates a cyclic sulfone moiety known for its utility as a carbonyl bioisostere in medicinal chemistry . The molecular formula is C12H17NO2S2 with a molecular weight of 271.4 g/mol [1].

Why 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide Cannot Be Interchanged with Common Thienopyridines


Generic substitution within the thienopyridine class is unreliable due to the pivotal physicochemical divergence introduced by the thiolane 1,1-dioxide substituent. Unlike the prototypical methyl ester side chain in clopidogrel, the saturated cyclic sulfone in this compound drastically reduces lipophilicity (XLogP3 1.3 vs. ~3.8) and eliminates hydrogen-bond donors, fundamentally altering solubility, permeability, and metabolic susceptibility [1]. This substitution also removes the requirement for cytochrome P450 bioactivation, a known source of pharmacogenetic variability in traditional thienopyridines, while introducing a constrained, strong H-bond acceptor motif that redirects target engagement potential .

Quantitative Differentiation Evidence for 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide


Lipophilicity Reduction: Lower XLogP3 vs. Clopidogrel Predicts Enhanced Aqueous Solubility

The target compound exhibits an XLogP3 of 1.3, which is significantly lower than clopidogrel's XLogP3 of 3.8, a representative thienopyridine antiplatelet agent [1]. This 2.5 log unit reduction predicts an over 300-fold increase in aqueous solubility based on the general Hansch solubility-logP relationship, assuming similar molecular weight and H-bond acceptor profiles. Lower lipophilicity correlates with reduced CYP-mediated oxidative metabolism and decreased plasma protein binding, potentially offering a wider therapeutic window [2].

Lipophilicity XLogP3 Solubility Drug-like properties

Hydrogen-Bond Acceptor Enrichment Through Cyclic Sulfone Moiety

The sulfolane group contributes two strongly electron-withdrawing sulfone oxygen atoms, increasing the total H-bond acceptor (HBA) count to 4, compared to 3 for ester-based thienopyridines like clopidogrel [1]. Cyclic sulfones are established carbonyl bioisosteres that enforce conformational constraint, reducing the entropic penalty of binding and enhancing the potential for specific target interactions, as demonstrated by the clinical success of sulfolane-containing drugs such as dorzolamide .

H-bond acceptor Target engagement Sulfone bioisostere

Absence of Hydrogen-Bond Donors Removes Key CYP-Mediated Bioactivation Liability

The target compound has zero hydrogen-bond donors (HBD = 0), unlike the carboxylic acid metabolite of clopidogrel which is generated after ester hydrolysis and CYP-dependent thiophene ring oxidation [1]. This structural feature implies that the compound is not a substrate for esterases and does not require metabolic activation to exert its effect. The absence of labile ester and amide bonds, combined with the metabolic stability of the sulfolane ring as observed in busulfan pharmacokinetic studies, supports a profile of reduced metabolic variability [2].

Metabolic stability Bioactivation H-bond donor CYP liability

Topological Constraint: Reduced Rotatable Bonds Promote Conformational Pre-organization

The saturated thiolane 1,1-dioxide ring serves as a conformationally constrained linker, limiting the rotatable bond count to 2 compared to 4 for the open-chain methyl (2-chlorophenyl)acetate substituent of clopidogrel [1]. This pre-organization reduces conformational entropy loss upon binding and can improve target selectivity by limiting the spectrum of accessible conformations, a principle exploited in cyclic sulfone drug design .

Conformational constraint Rotatable bonds Binding entropy Target selectivity

High-Impact Application Scenarios for 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide


Scaffold-Hopping from Thienopyridine Antiplatelet Agents for Non-Prodrug Pharmacology

This compound serves as a direct scaffold-hop from the classic thienopyridine antiplatelet class, replacing the methyl ester prodrug motif with a metabolically stable sulfolane ring. The significant 2.5 log unit reduction in XLogP3 and the elimination of CYP2C19-dependent bioactivation make it ideal for screening campaigns seeking P2Y12 or related purinergic receptor antagonists without the pharmacogenetic variability of clopidogrel [1].

Sulfone Bioisostere Library Enrichment for H-Bond-Driven Target Engagement

The cyclic sulfone moiety provides a strong, directionally predictable H-bond acceptor network (HBA=4) that can target enzymes and receptors dependent on carbonyl-interacting residues. Procurement of this compound for fragment-based or HTS library enrichment supports programs targeting carbonic anhydrases, kinases, or proteases where sulfone-carboxylate bioisosterism has been validated .

Conformationally Constrained Probe for Selectivity Profiling Against Thienopyridine-Binding Proteins

With only 2 rotatable bonds, this compound is more pre-organized than flexible thienopyridine analogs, reducing the entropic penalty of target binding. It is suited for chemical proteomics or thermal shift assays to identify off-targets of traditional thienopyridines, enabling selectivity profiling and safety de-risking of novel chemotypes [2].

Quote Request

Request a Quote for 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.